

A Comparative Analysis for Drug Development Professionals

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Compound of Interest

Compound Name: *Morpholin-4-yl(pyridin-3-yl)acetic acid*

CAS No.: 933761-00-3

Cat. No.: B1518628

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As a Senior Application Scientist, this guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of Gefitinib (protonated form, CAS 933761-00-3). We will explore the underlying principles of its fragmentation, present a robust analytical workflow, and compare its mass spectral behavior to other prominent tyrosine kinase inhibitors (TKIs), offering field-proven insights for researchers in analytical chemistry, pharmacology, and drug development.

Introduction: The Significance of Gefitinib and its Structural Elucidation

Gefitinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key therapeutic agent in the treatment of non-small-cell lung cancer (NSCLC) with specific EGFR mutations.[1][2] The compound, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine, has a molecular formula of C₂₂H₂₄ClFN₄O₃ and a monoisotopic mass of 446.1521 Da. Its protonated form, relevant for mass spectrometry, has a monoisotopic mass of 447.1599 Da.[3]

Understanding the fragmentation pattern of Gefitinib is critical for several reasons:

- **Metabolite Identification:** LC-MS/MS is the cornerstone for identifying metabolites in preclinical and clinical studies. Knowing the fragmentation pathways of the parent drug is

essential to deduce the structures of its biotransformation products.[1][4]

- Pharmacokinetic (PK) Studies: Accurate quantification in biological matrices requires highly specific and sensitive LC-MS/MS methods, which rely on selecting unique precursor-to-product ion transitions.[5]
- Impurity Profiling: Characterizing degradation products and process-related impurities during drug manufacturing is a regulatory requirement, ensuring the safety and quality of the final drug product.

This guide will dissect the fragmentation of Gefitinib and place it in the context of other widely used TKIs, providing a comparative framework for analytical method development.

Experimental Design: A Validated LC-MS/MS Workflow

A robust and reproducible analytical method is the foundation of any fragmentation analysis. The following protocol is a self-validating system designed for the reliable characterization of TKIs.

Recommended Experimental Protocol

1. Sample Preparation (from Plasma):

- To 50 μ L of plasma, add 150 μ L of a methanolic solution containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar TKI like Lapatinib).[6][7]
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to an autosampler vial for injection. This protein precipitation method is efficient and widely used for TKI analysis.[8]

2. Liquid Chromatography (LC) Conditions:

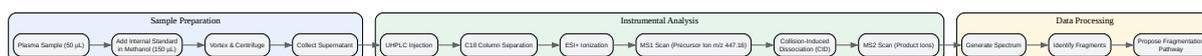
- System: Ultra-High Performance Liquid Chromatography (UHPLC) system.
- Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 50 mm \times 2.1 mm, 1.7 μ m) is recommended for its excellent separation efficiency for small molecules.[5]

- Mobile Phase A: 0.1% Formic Acid in Water. The addition of formic acid promotes protonation of the analyte, enhancing signal in positive ion mode.[5]
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient Elution: A gradient from low to high organic phase (e.g., 10% to 95% B over 4 minutes) is effective for eluting the analyte while separating it from matrix components.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.

3. Mass Spectrometry (MS) Conditions:

- System: Triple Quadrupole or Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.
- Ionization Source: Electrospray Ionization (ESI), positive ion mode. ESI is a soft ionization technique ideal for generating intact protonated molecular ions ($[M+H]^+$) of nitrogen-containing compounds like Gefitinib.[9]
- Precursor Ion (MS1): m/z 447.16.
- MS/MS Analysis: Collision-Induced Dissociation (CID) with optimized collision energy to generate a stable and informative fragmentation spectrum.

Analytical Workflow Diagram



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Caption: General workflow for the analysis of Gefitinib from plasma.

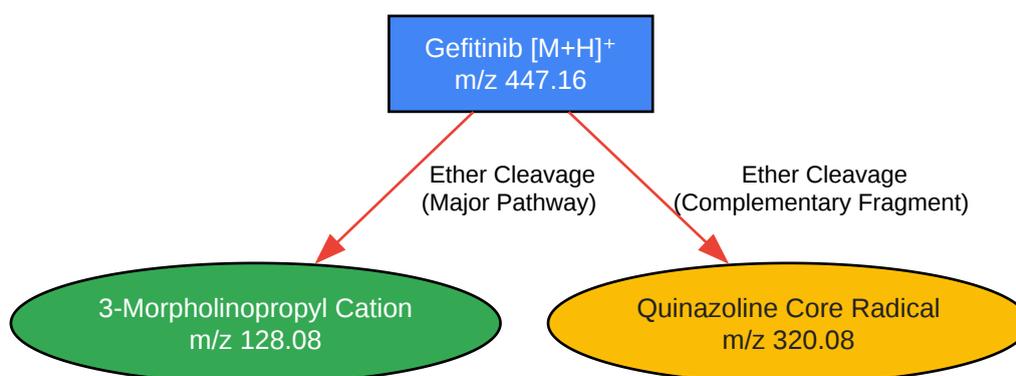
Fragmentation Pattern Analysis of Gefitinib (CAS 933761-00-3)

Under positive mode ESI-MS/MS analysis, Gefitinib's protonated molecule ($[M+H]^+$ at m/z 447.16) undergoes characteristic fragmentation, primarily centered around its morpholinopropoxy side chain. This is a common and predictable cleavage point for many TKIs with similar moieties.[4]

Key Fragmentation Pathways:

- **The Most Abundant Fragment (m/z 128.08):** The base peak in the product ion spectrum typically results from the cleavage of the C-O ether bond connecting the propoxy chain to the quinazoline ring. This is followed by a hydrogen rearrangement, leading to the formation of the stable protonated 3-morpholinopropyl cation. This fragment is highly specific to the side chain and is a crucial marker in metabolic studies where this part of the molecule remains intact.
- **Formation of the Quinazoline Core (m/z 320.08):** The complementary fragment from the primary cleavage is the quinazoline core radical cation. While less commonly observed as a primary ion, understanding its mass is vital for interpreting more complex fragmentation or metabolic changes on the core structure.
- **Further Fragmentation of the Side Chain:** The m/z 128.08 ion can undergo further fragmentation, such as the neutral loss of morpholine (87.12 Da) to produce a smaller fragment, although this is generally less intense.
- **Cleavage of the Morpholine Ring:** Direct fragmentation of the morpholine ring itself can occur, leading to characteristic losses and smaller fragment ions.

Proposed Fragmentation Pathway Diagram



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